(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1373232-20-2
VCID: VC8395349
InChI: InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
SMILES: CC1(CNCC1C(=O)O)C
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

CAS No.: 1373232-20-2

Cat. No.: VC8395349

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid - 1373232-20-2

Specification

CAS No. 1373232-20-2
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Standard InChI Key FWOHOVIXBANHEB-YFKPBYRVSA-N
Isomeric SMILES CC1(CNC[C@H]1C(=O)O)C
SMILES CC1(CNCC1C(=O)O)C
Canonical SMILES CC1(CNCC1C(=O)O)C

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is defined by a five-membered pyrrolidine ring, a saturated heterocycle containing four carbon atoms and one nitrogen atom. The 3S configuration specifies that the carboxylic acid group (-COOH) occupies the third position in an S-enantiomeric arrangement . The two methyl (-CH3_3) groups at the 4-position introduce steric hindrance, influencing the compound’s conformational flexibility and reactivity.

Molecular Descriptors and Spectral Data

  • Molecular Formula: C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2

  • InChI: InChI=1S/C7H13NO2/c1-7(2)4-8-3-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1

  • SMILES: O=C(O)C1CNCC1(C)C

  • CAS Registry Number: 1373232-20-2

The compound’s infrared (IR) spectrum typically exhibits absorption bands for the carboxylic acid O-H stretch (~2500–3300 cm1^{-1}), C=O stretch (~1700 cm1^{-1}), and C-N stretch (~1200 cm1^{-1}). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~1.2–1.4 ppm), pyrrolidine protons (δ ~2.5–3.5 ppm), and carboxylic acid proton (δ ~12 ppm) .

BrandPurityPrice Range (€)Availability
REF: 54-OR8826095%302.00–1,633.00Mon 28 Apr 2025
REF: 10-F62674996%108.00–454.00Mon 28 Apr 2025
REF: IN-DA009VL696%Not listedDiscontinued

Data Source: CymitQuimica

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is pH-dependent due to the carboxylic acid group. In aqueous solutions at neutral pH, it exhibits limited solubility (~5–10 mg/mL), but solubility increases under alkaline conditions as the acid deprotonates to form a carboxylate anion . The methyl groups enhance hydrophobic interactions, making it soluble in organic solvents like dichloromethane and ethanol.

Thermal and Optical Properties

Differential scanning calorimetry (DSC) typically shows a melting point range of 180–185°C. The specific optical rotation ([α]D20[\alpha]_D^{20}) is approximately +15° to +20° (c = 1, H2_2O), consistent with its S-configuration .

Applications in Pharmaceutical and Organic Chemistry

Drug Discovery

The pyrrolidine scaffold is prevalent in bioactive molecules due to its rigid yet flexible structure. (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid serves as a precursor for protease inhibitors and neuromodulators. For instance, its carboxylic acid group can form hydrogen bonds with enzyme active sites, while the methyl groups modulate lipophilicity and bioavailability .

Asymmetric Synthesis

Chiral pyrrolidines are widely used as ligands in transition-metal catalysis. The (3S)-enantiomer has been employed in enantioselective aldol reactions and Michael additions, achieving enantiomeric excess (ee) values >90% in pilot studies .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties.

  • Catalytic Applications: Explore its utility in novel asymmetric transformations.

  • Derivatization: Synthesize esters or amides to enhance solubility or target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator